molecular formula C13H14N2 B2970289 2-[(Phenylamino)methyl]aniline CAS No. 20887-06-3

2-[(Phenylamino)methyl]aniline

Cat. No. B2970289
CAS RN: 20887-06-3
M. Wt: 198.269
InChI Key: KGJUAWKSBSUKCA-UHFFFAOYSA-N
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Description

2-[(Phenylamino)methyl]aniline is a derivative of phenylamine, also known as aniline or aminobenzene . Phenylamine has an -NH2 group attached directly to a benzene ring .


Synthesis Analysis

The synthesis of 2-[(Phenylamino)methyl]aniline involves a Mannich reaction, a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a secondary or tertiary amine . This reaction is a key step in the synthesis of many bioactive molecules .


Molecular Structure Analysis

The crystal structure of 2-[(phenylamino)methyl]aniline, C15H12N2O2, crystallizes in the triclinic space group Pī with cell parameters of a = 7.1176 (2) Å, b = 8.5533 (3) Å, c = 10.9163 (4) Å, α = 95.937 (2)°, β = 102.975 (2)°, γ = 108.474 (2)°, V = 603.18 (4) Å3 and Z = 2 .


Chemical Reactions Analysis

The chemical reactions of 2-[(Phenylamino)methyl]aniline involve the formation of a Mannich base in which a methyl group bridges the molecules of phthalimide and aniline molecules . The dihedral angle between the phthalimide and aniline is 75.47 (3)° .

Scientific Research Applications

Pharmaceutical Research

Compounds like “2-[(Phenylamino)methyl]aniline” may be explored for their potential medicinal properties. For example, anilines are often investigated for their anti-inflammatory activities, as they can inhibit certain inflammatory mediators .

Catalysis

Aniline compounds can act as ligands in catalytic systems. They might bind to metals and facilitate various chemical reactions, including methylation of anilines with methanol .

Safety and Hazards

The safety data sheets of related compounds suggest that they can be toxic if swallowed, in contact with skin, or if inhaled . They may cause an allergic skin reaction and are suspected of causing cancer .

Future Directions

The future directions of 2-[(Phenylamino)methyl]aniline research could involve the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .

properties

IUPAC Name

2-(anilinomethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15H,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJUAWKSBSUKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Phenylamino)methyl]aniline

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